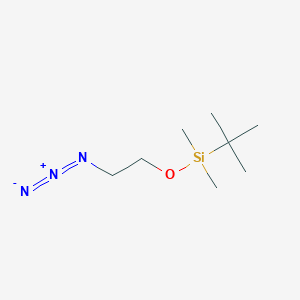

(2-Azidoethoxy)(tert-butyl)dimethylsilane

Übersicht

Beschreibung

(2-Azidoethoxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C8H19N3OSi. It is a silicon-based compound that features an azido group attached to an ethoxy group, which is further bonded to a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethoxy)(tert-butyl)dimethylsilane typically involves the reaction of (2-bromoethoxy)(tert-butyl)dimethylsilane with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Azidoethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

Substitution: Formation of various substituted ethoxy compounds.

Reduction: Formation of (2-aminoethoxy)(tert-butyl)dimethylsilane.

Cycloaddition: Formation of triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of an azido group, which is known for its reactivity and utility in click chemistry. Its molecular formula is , and it features a tert-butyl group that enhances its solubility and stability in organic solvents.

Applications in Organic Synthesis

- Click Chemistry :

- Synthesis of Bioconjugates :

- Protecting Group in Synthesis :

Medicinal Chemistry Applications

- Drug Development :

- Antiviral Agents :

Materials Science Applications

- Silane Coupling Agents :

- Coatings and Sealants :

Case Studies

Wirkmechanismus

The mechanism of action of (2-Azidoethoxy)(tert-butyl)dimethylsilane primarily involves its azido group, which can participate in a variety of chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label and detect biomolecules.

Molecular Targets and Pathways: In biological systems, the azido group can be introduced into proteins, nucleic acids, and other biomolecules. The subsequent click chemistry reactions enable the attachment of various probes and therapeutic agents, facilitating the study of biological processes and the development of targeted therapies.

Vergleich Mit ähnlichen Verbindungen

(2-Azidoethoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of tert-butyl dimethylsilane.

(2-Azidoethoxy)triethylsilane: Similar structure but with a triethylsilane group.

(2-Azidoethoxy)triisopropylsilane: Similar structure but with a triisopropylsilane group.

Uniqueness: (2-Azidoethoxy)(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials.

Biologische Aktivität

(2-Azidoethoxy)(tert-butyl)dimethylsilane is a compound with significant potential in various biological applications, particularly in medicinal chemistry and material science. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.

- Molecular Formula : C8H19N3OSi

- CAS Number : 113274-60-0

- Molecular Weight : 201.33 g/mol

The biological activity of this compound is primarily attributed to its azide functional group, which can undergo cycloaddition reactions, leading to the formation of various bioactive compounds. The compound’s ability to interact with biological targets is enhanced by the presence of the tert-butyl group, which influences its lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 4 |

| Clostridium difficile | 8 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The cytotoxicity was assessed using the MTT assay, showing a significant reduction in cell viability at concentrations as low as 32 µg/mL .

Case Study: Cytotoxicity Assessment

A detailed study on the cytotoxic effects of this compound on MCF-7 cells showed:

- Concentration : 32 µg/mL

- Cell Viability : 100% at this concentration

- Mechanism : Induction of apoptosis was suggested as the primary mechanism of action, leading to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azide and silane groups can enhance potency and selectivity against specific targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased azide chain length | Enhanced antimicrobial potency |

| Altered tert-butyl group | Improved membrane penetration |

| Different silane derivatives | Varied cytotoxic effects |

Eigenschaften

IUPAC Name |

2-azidoethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3OSi/c1-8(2,3)13(4,5)12-7-6-10-11-9/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOURPSKAHEJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554477 | |

| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113274-21-8 | |

| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.